molecular formula C9H20ClNO2 B8137446 (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride

Cat. No.: B8137446
M. Wt: 209.71 g/mol
InChI Key: DEAGOVGXNPHPIJ-FJXQXJEOSA-N
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Description

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride (CAS 946511-97-3) is a chiral organic compound of significant value in pharmaceutical research and development. It serves as a critical building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs), most notably as an intermediate for the antiviral prodrug Remdesivir (GS-5734) and as a reference standard in the quality control and ANDA filing processes for the anticoagulant Apixaban . The compound is characterized as a white to light yellow powder or crystal with a molecular formula of C9H20ClNO2 and a molecular weight of 209.71 g/mol . Its melting point is identified at 77 °C . As a hydrochloride salt, it offers improved water solubility compared to its free base form, enhancing its utility in synthetic applications . Suppliers typically offer this chemical with high purity levels, often 97% or greater , and provide comprehensive analytical data with the product. This data package generally includes a Certificate of Analysis (CoA) and characterization spectra such as 1H NMR, HPLC, and Mass Spectrometry to verify identity and purity, supporting its use as a reference standard . An example of its 1H NMR data (400 MHz, DMSO- d 6) shows characteristic signals including δ 8.63 (s, 3H), 4.19-3.98 (m, 3H), and 1.44 (d, J = 7.2 Hz, 3H) . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-ethylbutyl (2S)-2-aminopropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-4-8(5-2)6-12-9(11)7(3)10;/h7-8H,4-6,10H2,1-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAGOVGXNPHPIJ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946511-97-3
Record name 2-ethylbutyl (2S)-2-aminopropanoate;hydrochloride
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Record name 2-Ethylbutyl L-Alaninate Hydrochloride
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Preparation Methods

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry. The compound can undergo reactions such as oxidation to form imines or nitriles, reduction to yield alcohols, and nucleophilic substitution to produce amides or other derivatives.

Biological Research

Biochemical Pathways and Enzyme Interactions

Research has indicated that (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride may play a role in biochemical pathways, influencing enzyme interactions. Its amino group can engage in hydrogen bonding or ionic interactions with active sites of enzymes, potentially modulating biochemical processes.

Therapeutic Investigations

The compound has been investigated for its therapeutic effects. For instance, it has been studied in the context of antiviral drug development, particularly related to viral infections such as Ebola. In animal models, compounds structurally related to (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride have shown efficacy in suppressing viral replication and improving survival rates .

Medicinal Chemistry

Drug Development

The compound is explored as a precursor in drug synthesis. Its chemical properties allow for modifications that can lead to the development of new therapeutic agents. For example, derivatives of (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride have been evaluated for their potential in treating viral infections and other diseases .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride is utilized in the production of specialty chemicals. Its reactivity makes it suitable for use in various chemical manufacturing processes, including the synthesis of lubricants, adhesives, and coatings .

Case Studies

  • Antiviral Efficacy : A study demonstrated that compounds related to (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride exhibited significant antiviral activity against Ebola virus in nonhuman primates. The administration of these compounds led to a marked reduction in viral load and improved survival rates following infection .
  • Biochemical Interaction Studies : Research has shown that (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride can interact with specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments .
  • Industrial Use Cases : In industrial applications, this compound has been effectively used as an intermediate in the synthesis of various specialty chemicals, showcasing its versatility and importance in chemical manufacturing .

Comparison with Similar Compounds

Key Observations:

Branching and Lipophilicity : The 2-ethylbutyl group in the target compound increases its molecular weight and lipophilicity compared to simpler esters like ethyl or isopropyl derivatives. This may enhance membrane permeability in drug formulations .

Purity Variability : The target compound is available at higher purity grades (up to 99%) compared to analogs, reflecting its industrial demand .

Thermal Stability: Unlike the dihydrochloride analog (2S)-2,5-diaminopentanamide, which is stable at room temperature, the target compound requires refrigerated storage .

Pharmacological and Industrial Relevance

  • Remdesivir Intermediate : The ethylbutyl ester’s bulky side chain is crucial for the antiviral activity of Remdesivir, as it improves binding to viral RNA polymerases .
  • Synthetic Utility : In green chemistry, the compound has been used as a chiral building block in multi-step syntheses, achieving 85% yield in optimized reactions .

Research Findings and Industrial Relevance

  • Supplier Variability : Pricing ranges from €181.70/2g to €643.95/10g , with bulk discounts available . Suppliers in China offer 25 kg drums at 99% purity for industrial-scale applications .

Biological Activity

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride is a chiral amine compound with significant potential in medicinal chemistry and pharmaceutical applications. This compound, characterized by its unique structural features, has garnered attention for its biological activities, particularly in therapeutic contexts.

Chemical Structure and Properties

  • Molecular Formula : C9H20ClNO2
  • Molecular Weight : Approximately 201.72 g/mol
  • CAS Number : 946511-97-3

The structure includes an ethyl butyl group attached to an amino acid derivative, which is crucial for its biological activity and interaction with various biological targets.

The biological activity of (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride is primarily attributed to its ability to interact with specific biological targets, influencing various biochemical pathways. Interaction studies have indicated its binding affinity to several receptors and enzymes, which may contribute to its therapeutic effects.

Pharmacological Profile

  • Antiviral Activity : Preliminary studies suggest that (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride exhibits antiviral properties. For instance, similar compounds have shown efficacy against viral infections like Ebola and other RNA viruses, highlighting the potential for this compound in antiviral drug development .
  • Neuroprotective Effects : Compounds structurally related to (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride have been noted for their neuroprotective effects. This suggests that the compound may also play a role in protecting neuronal cells from damage .
  • Metabolic Pathways : The compound's derivatives are often involved in amino acid metabolism, which is critical for various physiological functions .

Study on Antiviral Efficacy

A study investigating the antiviral efficacy of related compounds demonstrated that certain derivatives of (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride could inhibit viral replication in vitro, showing EC50 values comparable to established antiviral agents . This highlights the compound's potential as a lead candidate for further development in antiviral therapies.

Neuroprotective Studies

Research focusing on neuroprotective properties indicated that compounds similar to (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride could enhance acetylcholine release, suggesting a mechanism that may be beneficial in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 2-aminopropanoateC5H11ClNO2Simple structure; primarily a synthetic intermediate
Methyl 2-aminopropanoateC4H9ClNO2Used in similar synthetic pathways
Propyl 2-aminopropanoateC6H13ClNO2Exhibits different solubility characteristics
L-AlanineC3H7NO2Essential amino acid; involved in protein synthesis

This table illustrates how (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride stands out due to its specific chiral configuration and potential therapeutic roles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-ethylbutyl 2-aminopropanoate hydrochloride, and how can enantiomeric purity be ensured?

  • Methodology :

  • Step 1 : React (S)-2-aminopropanoic acid with 2-ethylbutanol under acid-catalyzed esterification (e.g., HCl gas or thionyl chloride). Use anhydrous conditions to minimize hydrolysis .
  • Step 2 : Purify the ester via recrystallization or column chromatography. Chiral HPLC with amylose-based columns can confirm enantiomeric purity (>99% ee) .
  • Step 3 : Convert the free base to the hydrochloride salt by treating with HCl in diethyl ether. Monitor pH to avoid over-acidification .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

  • Methodology :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the ester linkage and 2-ethylbutyl group. The α-proton adjacent to the amino group shows a doublet at δ ~3.8–4.2 ppm (coupling with NH2_2) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 223.7 (C9_9H20_{20}ClNO2+_2^+) .
  • Polarimetry : Measure specific rotation ([α]D25_D^{25}) and compare to literature values (e.g., [α]D25_D^{25} = +15° to +20° for (S)-enantiomer) .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodology :

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at -20°C. The hydrochloride salt is hygroscopic; use desiccants like silica gel .
  • Safety : Use fume hoods and PPE (gloves, goggles). Avoid contact with strong oxidizers due to potential amine degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Reproducibility Checks : Validate assays (e.g., enzyme inhibition) using standardized protocols (pH 7.4 buffer, 37°C). Control for salt vs. free base forms, as solubility differences may skew results .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed 2-aminopropanoic acid) that might interfere with bioactivity .

Q. How can this compound be applied in asymmetric synthesis as a chiral building block?

  • Methodology :

  • Peptide Coupling : Activate the amino group with Boc protection, then couple with carboxylic acids using T3P or HATU. The 2-ethylbutyl group enhances lipid solubility for membrane permeability studies .
  • Catalysis : Use as a ligand in metal-catalyzed reactions (e.g., Pd-catalyzed cross-couplings). The bulky ester group can induce steric control for enantioselectivity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Methodology :

  • Continuous Flow Reactors : Optimize residence time and temperature to prevent racemization during esterification. Inline IR monitoring ensures reaction completion .
  • Crystallization Engineering : Use anti-solvent crystallization (e.g., ether/hexane) to isolate the hydrochloride salt with high purity (>98%) and minimal chiral inversion .

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